molecular formula C13H12N2O4S B2812650 2-[(Phenylsulfonyl)(2-pyridinyl)amino]acetic acid CAS No. 337921-86-5

2-[(Phenylsulfonyl)(2-pyridinyl)amino]acetic acid

Cat. No.: B2812650
CAS No.: 337921-86-5
M. Wt: 292.31
InChI Key: VAHXWPCPCXYHCI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(Phenylsulfonyl)(2-pyridinyl)amino]acetic acid is a chemical compound with the molecular formula C13H12N2O4S. It is known for its unique structure, which combines a phenylsulfonyl group with a pyridinyl group, linked through an aminoacetic acid moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(Phenylsulfonyl)(2-pyridinyl)amino]acetic acid typically involves the reaction of phenylsulfonyl chloride with 2-aminopyridine, followed by the addition of chloroacetic acid. The reaction is carried out under controlled conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing advanced techniques such as continuous flow reactors and automated synthesis systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

2-[(Phenylsulfonyl)(2-pyridinyl)amino]acetic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-[(Phenylsulfonyl)(2-pyridinyl)amino]acetic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[(Phenylsulfonyl)(2-pyridinyl)amino]acetic acid involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity and function. The phenylsulfonyl group is known to interact with active sites of enzymes, while the pyridinyl group can participate in hydrogen bonding and π-π interactions, contributing to the compound’s overall biological activity .

Comparison with Similar Compounds

Similar Compounds

  • 2-[(Phenylsulfonyl)amino]acetic acid
  • 2-[(2-Pyridinyl)amino]acetic acid
  • Phenylsulfonylpyridine

Uniqueness

2-[(Phenylsulfonyl)(2-pyridinyl)amino]acetic acid stands out due to its combined structural features, which confer unique chemical and biological properties. The presence of both phenylsulfonyl and pyridinyl groups allows for diverse reactivity and interactions, making it a versatile compound in various research applications .

Properties

IUPAC Name

2-[benzenesulfonyl(pyridin-2-yl)amino]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N2O4S/c16-13(17)10-15(12-8-4-5-9-14-12)20(18,19)11-6-2-1-3-7-11/h1-9H,10H2,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VAHXWPCPCXYHCI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)N(CC(=O)O)C2=CC=CC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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